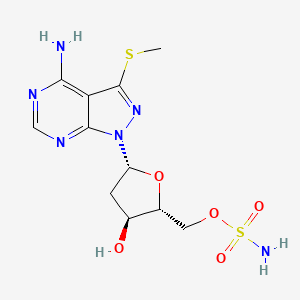

Atg7-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H16N6O5S2 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-3-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl sulfamate |

InChI |

InChI=1S/C11H16N6O5S2/c1-23-11-8-9(12)14-4-15-10(8)17(16-11)7-2-5(18)6(22-7)3-21-24(13,19)20/h4-7,18H,2-3H2,1H3,(H2,12,14,15)(H2,13,19,20)/t5-,6+,7+/m0/s1 |

InChI Key |

PEIYQDSNKNROMJ-RRKCRQDMSA-N |

Isomeric SMILES |

CSC1=NN(C2=NC=NC(=C21)N)[C@H]3C[C@@H]([C@H](O3)COS(=O)(=O)N)O |

Canonical SMILES |

CSC1=NN(C2=NC=NC(=C21)N)C3CC(C(O3)COS(=O)(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Atg7-IN-3: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atg7-IN-3 is a potent and selective small-molecule inhibitor of Autophagy-related protein 7 (ATG7), a critical E1-like activating enzyme in the autophagy pathway. By targeting ATG7, this compound effectively blocks the formation of autophagosomes, leading to the accumulation of autophagy substrates and ultimately inhibiting the autophagic flux. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key autophagy markers, detailed experimental protocols for its characterization, and a summary of its reported activities. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of autophagy and the development of novel therapeutics targeting this fundamental cellular process.

Introduction to Autophagy and the Role of ATG7

Autophagy is a highly conserved catabolic process essential for cellular homeostasis, involving the degradation of cellular components within lysosomes. This process plays a dual role in cell survival and death, and its dysregulation is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and infectious diseases.

The formation of a double-membraned vesicle, the autophagosome, is a hallmark of autophagy. This process is orchestrated by a series of autophagy-related (ATG) proteins. ATG7 functions as a crucial E1-like activating enzyme, essential for two ubiquitin-like conjugation systems that are central to autophagosome formation: the ATG12-ATG5-ATG16L1 complex formation and the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3).

The ATG7-mediated activation of ATG12 and its subsequent conjugation to ATG5 are prerequisite steps for the formation of the ATG12-ATG5-ATG16L1 complex, which acts as an E3-like ligase. This complex is essential for the second key function of ATG7: mediating the conjugation of phosphatidylethanolamine (B1630911) (PE) to LC3-I to form LC3-II. The conversion of the soluble LC3-I to the lipidated, membrane-bound LC3-II is a critical step in autophagosome membrane elongation and closure.

Given its central role, the inhibition of ATG7 presents a compelling strategy for modulating autophagy for therapeutic purposes.

This compound: A Potent Inhibitor of ATG7

This compound is a small molecule compound identified as a potent inhibitor of ATG7. Its primary mechanism of action is the direct inhibition of the enzymatic activity of ATG7, thereby disrupting the autophagy cascade at an early and critical stage.

Biochemical Activity

This compound has been shown to inhibit the activity of ATG7 with high potency. While the precise binding mode of this compound to ATG7 has not been publicly disclosed, it is understood to interfere with the E1-like enzymatic function of ATG7, preventing the activation and transfer of ATG8 (like LC3) to the E2-like enzyme ATG3.

Cellular Effects

The inhibition of ATG7 by this compound leads to a cascade of downstream cellular effects that are characteristic of autophagy inhibition:

-

Inhibition of LC3B Puncta Formation: LC3-II is recruited to the autophagosomal membrane, where it appears as distinct puncta in immunofluorescence microscopy. Treatment with this compound leads to a significant reduction in the formation of these LC3B puncta, indicating a blockage in autophagosome formation.

-

Inhibition of LC3-I to LC3-II Conversion: Western blot analysis reveals that this compound treatment prevents the conversion of the cytosolic LC3-I form to the lipidated LC3-II form.

-

Accumulation of p62/SQSTM1: The protein p62 (also known as sequestosome 1 or SQSTM1) is a selective autophagy receptor that recognizes and targets ubiquitinated cargo for degradation by autophagy. As a consequence of autophagy inhibition, p62 is no longer efficiently degraded and accumulates within the cell. This accumulation can be readily detected by western blotting.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the activity of this compound and related compounds.

| Parameter | Compound | Value | Assay Type | Cell Line/System | Reference |

| ATG7 Inhibition (IC50) | This compound | Not Publicly Available | Biochemical Assay | Recombinant Human ATG7 | Inferred from similar compounds |

| LC3B Puncta Formation Inhibition (IC50) | This compound | Not Publicly Available | Cellular Assay | - | Inferred from similar compounds |

| p62 Accumulation (EC50) | This compound | Not Publicly Available | Cellular Assay | - | Inferred from similar compounds |

| ATG7 Inhibition (IC50) | ATG7-IN-1 | 62 nM | Biochemical Assay | Recombinant Human ATG7 | |

| LC3B Puncta Inhibition (IC50) | ATG7-IN-1 | 0.659 µM | Cellular Assay | H4 cells | |

| p62 Accumulation (EC50) | ATG7-IN-1 | 3.0 µM | Cellular Assay | SKOV-3 cells | |

| ATG7 Inhibition (IC50) | ATG7-IN-2 | 0.089 µM | Biochemical Assay | Recombinant Human ATG7 | [1] |

| ATG7-ATG8 Thioester Formation Inhibition (IC50) | ATG7-IN-2 | 0.335 µM | Cellular Assay | HEK293 cells | [1] |

| LC3B Lipidation Suppression (IC50) | ATG7-IN-2 | 2.6 µM | Cellular Assay | H4 cells |

Signaling Pathways and Experimental Workflows

Autophagy Signaling Pathway and Point of Intervention by this compound

The following diagram illustrates the core autophagy signaling pathway, highlighting the critical role of ATG7 and the point of inhibition by this compound.

Caption: Autophagy pathway and this compound's point of intervention.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the activity of an ATG7 inhibitor like this compound.

Caption: Workflow for characterizing this compound's activity.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of ATG7 inhibitors. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

In Vitro ATG7 Enzymatic Assay (Hypothetical Protocol for IC50 Determination)

-

Principle: This assay would measure the ATG7-dependent transfer of a labeled ATG8 family protein (e.g., LC3B) to ATG3. Inhibition of this transfer by this compound would result in a decreased signal. A time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay format is suitable for high-throughput screening.

-

Materials:

-

Recombinant human ATG7 protein

-

Recombinant human ATG3 protein

-

Recombinant human LC3B protein (labeled with a donor fluorophore, e.g., Terbium cryptate)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

384-well low-volume white plates

-

Plate reader capable of TR-FRET or luminescence detection

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the assay components in the following order:

-

Assay buffer

-

This compound or DMSO (vehicle control)

-

Recombinant ATG7 protein

-

Recombinant ATG3 protein and labeled LC3B protein

-

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Add detection reagents (e.g., an antibody against a tag on ATG3 labeled with an acceptor fluorophore for TR-FRET).

-

Incubate for the recommended time for the detection reagents.

-

Read the plate on a compatible plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Western Blot for LC3-I/II Conversion and p62 Accumulation

-

Principle: This method quantifies the changes in the levels of LC3-II and p62 in cells treated with this compound. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

-

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)

-

Complete cell culture medium

-

This compound

-

Autophagy inducers (e.g., EBSS for starvation) and inhibitors (e.g., Bafilomycin A1) as controls

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15% for LC3, 10% for p62)

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., Mouse anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 6, 12, or 24 hours). Include vehicle control (DMSO) and positive controls for autophagy induction and inhibition.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of LC3-II and p62 to the loading control.

-

Immunofluorescence for LC3B Puncta Formation

-

Principle: This technique visualizes the subcellular localization of endogenous or fluorescently-tagged LC3B. A decrease in the number of LC3B puncta per cell upon treatment with this compound indicates inhibition of autophagosome formation.

-

Materials:

-

Cell line of interest (e.g., U2OS cells stably expressing GFP-LC3)

-

Glass coverslips in 24-well plates

-

Complete cell culture medium

-

This compound

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3B (if not using a fluorescently tagged cell line)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on glass coverslips in 24-well plates.

-

Treat the cells with this compound at various concentrations for the desired time.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking solution for 30 minutes.

-

Incubate with the primary antibody (if applicable) in blocking solution for 1 hour at room temperature.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI in blocking solution for 1 hour in the dark.

-

Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of LC3B puncta per cell using image analysis software (e.g., ImageJ).

-

Conclusion

This compound is a valuable chemical probe for studying the role of autophagy in various physiological and pathological contexts. Its potent and selective inhibition of ATG7 provides a powerful tool to dissect the intricate mechanisms of autophagy and to explore the therapeutic potential of targeting this pathway. The experimental protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound in their studies and to further elucidate the multifaceted roles of autophagy in health and disease. Further research is warranted to fully characterize the in vivo pharmacokinetic and pharmacodynamic properties of this compound to support its potential development as a therapeutic agent.

References

Atg7-IN-3: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy, a cellular self-degradation process, is critical for maintaining cellular homeostasis and has been implicated in a variety of diseases, including cancer and neurodegenerative disorders. At the heart of the autophagy machinery lies Autophagy-related 7 (Atg7), an E1-like activating enzyme essential for two crucial ubiquitin-like conjugation systems: the Atg12-Atg5 and the Atg8 (LC3/GABARAP) systems.[1] Given its central role, Atg7 has emerged as a compelling therapeutic target. This technical guide provides an in-depth overview of the discovery and development of Atg7-IN-3, a potent and selective inhibitor of Atg7.

Discovery of this compound

This compound, also known as compound 18, was identified through a drug discovery program aimed at developing small molecule inhibitors of Atg7. The program focused on the design and optimization of pyrazolopyrimidine sulfamate (B1201201) compounds.[2] This class of compounds was explored for its potential to inhibit the enzymatic activity of Atg7 and thereby modulate autophagy.

Mechanism of Action

This compound functions as a potent inhibitor of the E1-like enzymatic activity of Atg7.[3] By blocking Atg7, it prevents the activation and subsequent transfer of Atg8 (LC3) and Atg12, which are critical for the formation and maturation of autophagosomes.[2] This inhibition of the core autophagy machinery leads to a disruption of the autophagic flux.

Quantitative Data

The inhibitory potency and cellular activity of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Cell Line/System | Reference |

| Atg7 IC50 | 0.048 µM | Enzymatic Assay | [3] |

| LC3B Puncta Formation IC50 | 0.938 µM | H4 (glioma cells) | |

| p62 Accumulation EC50 | 3.0 µM | SKOV-3 (ovarian cancer cells) |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.

Atg7 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of compounds against the Atg7 enzyme.

Principle: This assay measures the formation of the Atg7-Atg8 thioester intermediate. The inhibition of this reaction by a test compound is quantified.

Materials:

-

Recombinant human Atg7 protein

-

Recombinant human Atg8 (LC3B) protein

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Detection reagent (e.g., fluorescently labeled anti-Atg8 antibody or a coupled enzyme system)

-

Test compound (this compound)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the assay buffer, Atg7 protein, and the test compound dilutions.

-

Initiate the reaction by adding a mixture of Atg8 and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

LC3B Puncta Formation Assay

Objective: To assess the effect of this compound on autophagosome formation in cells.

Principle: Upon induction of autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which localizes to autophagosome membranes, appearing as distinct puncta. Inhibition of Atg7 blocks this process, leading to a reduction in LC3 puncta.

Materials:

-

H4 human glioma cells

-

Cell culture medium and supplements

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against LC3B

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed H4 cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 6 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the cells with the primary anti-LC3B antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of LC3B puncta per cell to determine the IC50 value.

p62 Accumulation Assay (Western Blot)

Objective: To measure the effect of this compound on the degradation of the autophagy substrate p62.

Principle: p62/SQSTM1 is a protein that is selectively degraded by autophagy. Inhibition of autophagy leads to the accumulation of p62.

Materials:

-

SKOV-3 human ovarian cancer cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against p62 and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed SKOV-3 cells in a multi-well plate and treat with different concentrations of this compound for an extended period (e.g., 48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with primary antibodies against p62 and the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p62 levels to the loading control to determine the EC50 for p62 accumulation.

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in a tumor model.

Principle: HCT-116 human colorectal cancer cells are implanted in immunocompromised mice to form tumors. The effect of this compound on tumor growth and autophagy markers is then assessed.

Materials:

-

HCT-116 human colorectal carcinoma cells

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cell culture medium

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

Tumor homogenization buffer and equipment

-

Reagents for Western blot analysis of autophagy markers (LC3B and NBR1)

Procedure:

-

Culture HCT-116 cells and prepare a cell suspension for injection.

-

Subcutaneously inject the HCT-116 cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound (e.g., 150 mg/kg, subcutaneously) or vehicle to the respective groups according to a defined schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze a portion of the tumor tissue for the levels of autophagy markers like LC3B and NBR1 by Western blot.

Visualizations

Atg7 Signaling Pathway

Caption: Atg7 signaling pathway and point of inhibition by this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a potent and selective small molecule inhibitor of Atg7 that effectively modulates autophagy in both in vitro and in vivo models. Its discovery and characterization provide a valuable tool for researchers studying the role of autophagy in health and disease. Furthermore, the development of this compound and related compounds represents a promising avenue for the development of novel therapeutics targeting autophagy-dependent diseases. This technical guide provides a comprehensive resource for scientists and drug development professionals interested in utilizing or further developing Atg7 inhibitors.

References

Methodological & Application

Application Notes and Protocols for Atg7-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-related 7 (Atg7) is a critical E1-like activating enzyme in the autophagy pathway, a fundamental cellular process for the degradation and recycling of cellular components. Atg7 facilitates two crucial ubiquitin-like conjugation systems: the Atg12-Atg5 and the Atg8 (LC3/GABARAP) systems.[1][2] Its central role in initiating autophagosome formation makes it a compelling target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. Atg7-IN-3 is a potent and selective small molecule inhibitor of Atg7, demonstrating significant promise as a chemical probe to investigate the physiological and pathological roles of autophagy. This document provides detailed protocols for in vitro assays designed to characterize the inhibitory activity of this compound.

Atg7 Signaling Pathway in Autophagy

The canonical autophagy pathway initiated by Atg7 involves a series of conjugation events analogous to ubiquitination. Atg7 first activates Atg12, which is then transferred to the E2-like enzyme Atg10 and subsequently conjugated to Atg5. This complex then associates with Atg16L1. In a parallel process, Atg7 activates Atg8 family proteins (such as LC3B), which are then transferred to the E2-like enzyme Atg3. The Atg12-Atg5-Atg16L1 complex then facilitates the final conjugation of Atg8 to phosphatidylethanolamine (B1630911) (PE) on the autophagosomal membrane, a process known as lipidation. This lipidated form, LC3-II, is a hallmark of autophagosome formation.

Atg7 signaling pathway in autophagy.

Quantitative Data Summary

The inhibitory potency of this compound and related compounds is typically determined by measuring the concentration required to inhibit 50% of the Atg7 enzymatic activity (IC50). The following table summarizes the reported in vitro activity of this compound and other relevant inhibitors.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | Atg7 | 48 | Biochemical Assay | [3] |

| Atg7-IN-1 | Atg7 | 62 | Biochemical Assay | [3] |

| Atg7-IN-2 | Atg7 | 89 | Biochemical Assay | [3] |

Experimental Protocols

In Vitro LC3B Lipidation Assay

This assay reconstitutes the key steps of LC3B lipidation in vitro to measure the E1-like activity of Atg7 and assess the inhibitory effect of compounds like this compound. The conversion of LC3-I to the lipidated form, LC3-II, is monitored by SDS-PAGE and protein staining.

Materials and Reagents:

-

Proteins:

-

Recombinant Human Atg7

-

Recombinant Human Atg3

-

Recombinant Human LC3B

-

Recombinant Human Atg12-Atg5-Atg16L1 complex (optional, but enhances the reaction)

-

-

Lipids:

-

DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine)

-

PI(3)P (Phosphatidylinositol 3-phosphate)

-

-

Buffers and Solutions:

-

Assay Buffer: 25 mM HEPES (pH 7.5), 135 mM NaCl, 2.7 mM KCl, 1 mM TCEP

-

ATP Solution: 10 mM ATP in water

-

MgCl2 Solution: 100 mM MgCl2 in water

-

This compound stock solution in DMSO

-

4x SDS-PAGE Loading Buffer

-

-

Equipment:

-

Incubator or water bath (37°C)

-

SDS-PAGE apparatus

-

Protein staining reagents (e.g., Coomassie Blue or silver stain)

-

Gel imaging system

-

Experimental Workflow Diagram:

Workflow for the in vitro LC3B lipidation assay.

Detailed Protocol:

-

Liposome Preparation: a. Prepare a lipid mixture with a molar composition of 70% DOPC, 20% DOPE, 5% DOPS, and 5% PI(3)P in chloroform.[4] b. Dry the lipid mixture under a stream of nitrogen gas and then under vacuum for at least 1 hour to form a thin lipid film. c. Resuspend the lipid film in Assay Buffer to a final concentration of 1 mg/mL. d. Subject the lipid suspension to seven freeze-thaw cycles using liquid nitrogen and a warm water bath. e. Extrude the suspension 17 times through a 100 nm polycarbonate filter using a mini-extruder to generate small unilamellar vesicles (SUVs).[4]

-

Reaction Setup: a. Prepare a master mix of the reaction components in the Assay Buffer. For a 25 µL reaction, the final concentrations should be:

- Atg7: 1 µM

- Atg3: 1 µM

- LC3B: 5 µM

- Atg12-Atg5-Atg16L1 complex: 200 nM (optional) b. Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%. c. In separate microcentrifuge tubes, add the desired concentration of this compound or DMSO (for the vehicle control) to the master mix. d. Pre-incubate the master mix with the inhibitor or DMSO for 15-30 minutes at room temperature to allow for inhibitor binding to Atg7.

-

Reaction Initiation and Incubation: a. Initiate the reaction by adding ATP and MgCl2 to a final concentration of 1 mM each, followed by the addition of the prepared liposomes to a final concentration of 0.5 mg/mL.[4] b. Incubate the reaction mixtures at 37°C.

-

Time-Course Analysis and Quenching: a. At various time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot (e.g., 10 µL) from each reaction tube. b. Immediately quench the reaction by adding 3-4 µL of 4x SDS-PAGE loading buffer and heating at 60-70°C for 10 minutes.

-

SDS-PAGE and Analysis: a. Load the quenched samples onto a 12-15% SDS-PAGE gel. It is recommended to use gels containing 6M urea (B33335) for better separation of LC3-I and LC3-II. b. Run the gel until adequate separation of the protein bands is achieved. c. Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain. d. Image the gel and perform densitometric analysis to quantify the band intensities of LC3-I and LC3-II.[4] e. Calculate the percentage of LC3-II formation relative to the total LC3B (LC3-I + LC3-II). f. Plot the percentage of LC3-II formation against the concentration of this compound to determine the IC50 value.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of Atg7 inhibitors such as this compound. The LC3B lipidation assay is a direct measure of the catalytic activity of the Atg7-Atg3 conjugation cascade and serves as a reliable method for determining the potency and mechanism of action of novel inhibitors. These application notes are intended to guide researchers in the precise and reproducible assessment of compounds targeting the core autophagy machinery, thereby facilitating the development of novel therapeutics.

References

- 1. Atg8 transfer from Atg7 to Atg3: a distinctive E1-E2 architecture and mechanism in the autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small-molecule inhibitors for the protein-protein interactions involving ATG5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Three-step docking by WIPI2, ATG16L1, and ATG3 delivers LC3 to the phagophore - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Autophagic Flux: Application Notes and Protocols for Atg7-IN-3 and Bafilomycin A1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of Atg7-IN-3, a potent and selective inhibitor of the E1-like enzyme Atg7, in conjunction with bafilomycin A1, a well-characterized inhibitor of late-stage autophagy, to accurately measure autophagic flux. This combination allows for a robust and quantitative assessment of the dynamic process of autophagy, a critical cellular mechanism implicated in a myriad of physiological and pathological conditions.

Introduction to Autophagic Flux

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease.[1] Autophagic flux refers to the entire dynamic process of autophagy, from the formation of the autophagosome, its fusion with the lysosome to form an autolysosome, and the subsequent degradation of its contents.[2] Measuring this flux is crucial for understanding the true autophagic activity within a cell, as a static measurement of autophagosome numbers can be misleading. An accumulation of autophagosomes could indicate either an induction of autophagy or a blockage in the degradation pathway.

Mechanism of Action

This compound: Inhibiting Autophagy Initiation

Atg7 is a crucial E1-like activating enzyme in the autophagy pathway.[3] It is essential for two ubiquitin-like conjugation systems: the Atg12-Atg5 and the LC3-phosphatidylethanolamine (PE) conjugation systems.[4] Both systems are indispensable for the formation and elongation of the autophagosome. This compound is a potent inhibitor of Atg7, with an IC50 of 0.048 μM, effectively blocking the initial stages of autophagosome formation.[3] By inhibiting Atg7, this compound prevents the lipidation of LC3-I to LC3-II and its incorporation into the autophagosomal membrane, thus halting autophagy at its inception.[3][5]

Bafilomycin A1: Blocking Autophagosome Degradation

Bafilomycin A1 is a specific inhibitor of vacuolar H+-ATPase (V-ATPase), a proton pump responsible for acidifying intracellular compartments like lysosomes.[6][7] By inhibiting V-ATPase, bafilomycin A1 prevents the acidification of the lysosome, which is essential for the activity of lysosomal hydrolases that degrade the contents of the autolysosome.[7][8] Furthermore, bafilomycin A1 has been shown to block the fusion of autophagosomes with lysosomes.[7][8][9] This dual action leads to the accumulation of autophagosomes that cannot be cleared.[7]

Combined Use for Measuring Autophagic Flux

The combined use of an early-stage inhibitor (this compound) and a late-stage inhibitor (bafilomycin A1) provides a powerful tool to measure autophagic flux. By comparing the levels of LC3-II in the presence and absence of these inhibitors, researchers can distinguish between the synthesis and degradation of autophagosomes. Treatment with bafilomycin A1 alone will lead to the accumulation of LC3-II, representing the total amount of autophagosomes generated over a period. Co-treatment with this compound and bafilomycin A1 will block the formation of new autophagosomes, and the resulting LC3-II level will be significantly lower than with bafilomycin A1 alone. The difference in LC3-II levels between these two conditions represents the autophagic flux.

Signaling Pathways and Experimental Workflow

Caption: Inhibition points of this compound and Bafilomycin A1 in the autophagy pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. embopress.org [embopress.org]

- 6. invivogen.com [invivogen.com]

- 7. Bafilomycin - Wikipedia [en.wikipedia.org]

- 8. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Inducing Apoptosis in Tumor Spheroids with Atg7-IN-3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) tumor spheroids are a pivotal in vitro model in cancer research, offering a more accurate representation of the tumor microenvironment compared to traditional 2D cell cultures.[1] These models mimic the gradients of oxygen and nutrients found in solid tumors, as well as complex cell-cell interactions.[1] Autophagy is a cellular recycling process that can promote the survival of tumor cells under stress, and its inhibition is a promising strategy in cancer therapy.[2] Atg7 (Autophagy-related 7) is an essential E1-like enzyme that plays a critical role in the formation of autophagosomes, a key component of the autophagy machinery.[3] Inhibition of Atg7 has been shown to enhance apoptosis and increase sensitivity to chemotherapeutic agents in various cancer models.

Atg7-IN-3 is a potent and selective small molecule inhibitor of the Atg7 protein. These application notes provide a detailed protocol for utilizing this compound to induce apoptosis in 3D tumor spheroids, along with methods for quantifying its effects.

Mechanism of Action

Atg7 is crucial for two ubiquitin-like conjugation systems (the Atg5-Atg12 and LC3-PE systems) that are indispensable for autophagosome elongation and closure. By inhibiting the E1-like activity of Atg7, this compound effectively blocks autophagic flux. This disruption of the pro-survival autophagy pathway can lead to the accumulation of cellular stress and push cancer cells towards apoptosis. Furthermore, Atg7 has been shown to interact with key apoptosis regulators, such as p53 and Caspase-9. Inhibiting Atg7 can repress its anti-apoptotic functions, thereby lowering the threshold for apoptosis induction.

Experimental Protocols

The following protocols outline the procedures for spheroid formation, treatment with this compound, and subsequent analysis of apoptosis and viability.

Protocol 1: Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using ultra-low attachment (ULA) plates.

Materials:

-

Cancer cell line of choice (e.g., HCT-116, A549)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well round-bottom ultra-low attachment (ULA) spheroid plates

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cancer cells in a T-75 flask to 80-90% confluency.

-

Wash cells with PBS, then add Trypsin-EDTA and incubate at 37°C until cells detach.

-

Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 200 x g for 5 minutes. Discard the supernatant.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.

-

Dispense 200 µL of the cell suspension into each well of a 96-well ULA plate (yielding 5,000 cells/well).

-

Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours, or until spheroids of approximately 300-400 µm in diameter have formed.

Protocol 2: this compound Treatment of Tumor Spheroids

This protocol details the treatment of pre-formed spheroids with this compound.

Materials:

-

Tumor spheroids in a 96-well ULA plate (from Protocol 1)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium to achieve 2x the final desired concentrations (e.g., ranging from 0.2 µM to 200 µM). Include a vehicle control (DMSO) at the highest concentration used.

-

Carefully remove 100 µL of medium from each well of the spheroid plate, being cautious not to disturb the spheroids.

-

Gently add 100 µL of the 2x this compound dilutions to the corresponding wells. This will result in a final volume of 200 µL and the desired 1x final concentrations.

-

Return the plate to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 3: Apoptosis and Viability Analysis

This protocol describes a multiplexed assay to measure caspase-3/7 activity (apoptosis) and ATP content (viability) in the same sample wells.

Materials:

-

Treated spheroid plate (from Protocol 2)

-

Caspase-Glo® 3/7 3D Assay kit

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Multimode plate reader with luminescence detection

Procedure:

-

Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Apoptosis Measurement (Caspase-3/7 Activity):

-

Prepare the Caspase-Glo® 3/7 3D reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix by orbital shaking at 300-500 rpm for 1 minute.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

Measure luminescence using a plate reader. This reading corresponds to caspase-3/7 activity.

-

-

Viability Measurement (ATP Content):

-

Following the caspase reading, prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well (total volume will now be ~400 µL).

-

Mix by orbital shaking at 300-500 rpm for 5 minutes to induce cell lysis.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure luminescence again. This reading corresponds to the ATP level, indicating the number of viable cells.

-

Data Presentation and Expected Results

The efficacy of this compound is determined by its ability to induce apoptosis and reduce cell viability in a dose-dependent manner. The quantitative data from the assays can be summarized as follows.

Table 1: Effect of this compound on Caspase-3/7 Activity in HCT-116 Spheroids (48h Treatment)

| This compound Conc. (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |

| 0 (Vehicle) | 15,250 ± 850 | 1.0 |

| 0.1 | 18,100 ± 970 | 1.2 |

| 1.0 | 45,600 ± 2,100 | 3.0 |

| 10.0 | 120,500 ± 6,300 | 7.9 |

| 50.0 | 185,400 ± 9,800 | 12.2 |

| 100.0 | 191,300 ± 11,200 | 12.5 |

Table 2: Effect of this compound on Viability of HCT-116 Spheroids (48h Treatment)

| This compound Conc. (µM) | Relative Luminescence Units (RLU) | % Viability vs. Control | IC₅₀ (µM) |

| 0 (Vehicle) | 850,600 ± 41,300 | 100.0 | \multirow{6}{*}{~8.5} |

| 0.1 | 832,100 ± 39,800 | 97.8 | |

| 1.0 | 654,900 ± 31,500 | 77.0 | |

| 10.0 | 408,300 ± 25,100 | 48.0 | |

| 50.0 | 112,300 ± 9,400 | 13.2 | |

| 100.0 | 81,500 ± 7,600 | 9.6 |

Summary of Results: Treatment with this compound is expected to cause a dose-dependent increase in caspase-3/7 activity, indicating the induction of apoptosis. Concurrently, a dose-dependent decrease in spheroid viability, as measured by ATP content, should be observed. The half-maximal inhibitory concentration (IC₅₀) can be calculated from the viability data to quantify the potency of the compound. These results would demonstrate that inhibition of Atg7 by this compound effectively triggers apoptotic cell death in 3D tumor spheroid models.

References

Application Notes and Protocols: LC3 Puncta Immunofluorescence with Atg7-IN-3 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. A key protein in this pathway is the Microtubule-associated protein 1A/1B-light chain 3 (LC3), which is lipidated and recruited to autophagosome membranes, forming distinct puncta. The quantification of these LC3 puncta by immunofluorescence is a widely accepted method for monitoring autophagic activity. Atg7 is a critical E1-like activating enzyme essential for the lipidation of LC3. Inhibition of Atg7 provides a powerful tool to study the role of autophagy in various physiological and pathological processes.

Atg7-IN-3 is a potent and selective inhibitor of Atg7. These application notes provide a detailed protocol for the use of this compound in cell culture to inhibit autophagy and quantify the subsequent changes in LC3 puncta formation using immunofluorescence microscopy.

Product Information: this compound

| Property | Value | Reference |

| Target | Autophagy-related protein 7 (Atg7) | [1] |

| IC50 (Atg7) | 0.048 µM | [1] |

| IC50 (Endogenous LC3B Puncta Formation) | 0.938 µM (in H4 glioma cells) | [1] |

Signaling Pathway of Autophagy and Atg7 Inhibition

The following diagram illustrates the canonical autophagy pathway, highlighting the central role of Atg7 in the two ubiquitin-like conjugation systems and the mechanism of inhibition by this compound.

Caption: Autophagy pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the key steps for assessing the effect of this compound on LC3 puncta formation.

Caption: Workflow for LC3 puncta immunofluorescence with this compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

Materials:

-

Cell line of interest (e.g., H4 human glioma cells, HeLa, U2OS)

-

Complete cell culture medium

-

Sterile glass coverslips

-

24-well tissue culture plates

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Optional: Autophagy inducer (e.g., Rapamycin, Earle's Balanced Salt Solution - EBSS for starvation)

-

Optional: Autophagy inhibitor (e.g., Bafilomycin A1)

Procedure:

-

Cell Seeding:

-

Place sterile glass coverslips into the wells of a 24-well plate.

-

Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.

-

-

This compound Treatment:

-

Prepare working solutions of this compound in complete culture medium from a concentrated stock in DMSO. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., 0.1, 0.5, 1, 5, 10 µM). The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.

-

Include the following controls:

-

Vehicle Control: Treat cells with the same concentration of DMSO as the highest this compound concentration.

-

Positive Control (Autophagy Induction): Treat cells with an autophagy inducer like Rapamycin (e.g., 100 nM for 4-6 hours) or starve cells with EBSS for 2-4 hours.

-

Negative Control (Inhibitor + Inducer): Co-treat cells with this compound and an autophagy inducer to demonstrate the inhibitory effect of the compound.

-

-

Remove the culture medium from the wells and replace it with the medium containing this compound or the respective controls.

-

Incubate the cells for the desired treatment time (e.g., 6-24 hours). The optimal incubation time should be determined empirically.

-

Protocol 2: LC3B Immunofluorescence Staining

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS or 50 µg/mL Digitonin in PBS)

-

Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS)

-

Primary Antibody: Rabbit anti-LC3B antibody (diluted in Blocking Buffer)

-

Secondary Antibody: Alexa Fluor 488 or 594-conjugated goat anti-rabbit IgG (diluted in Blocking Buffer)

-

Mounting Medium with DAPI

Procedure:

-

Fixation:

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-LC3B antibody to the recommended concentration in Blocking Buffer.

-

Aspirate the Blocking Buffer and add the diluted primary antibody to each coverslip.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The next day, wash the coverslips three times with PBS for 5 minutes each.

-

Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Protect from light.

-

Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.

-

-

Mounting:

-

Wash the coverslips three times with PBS for 5 minutes each in the dark.

-

Briefly rinse the coverslips with distilled water.

-

Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of mounting medium containing DAPI.

-

Seal the edges of the coverslips with nail polish and allow them to dry.

-

Protocol 3: Image Acquisition and Quantitative Analysis

Materials:

-

Fluorescence microscope or confocal microscope

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Image Acquisition:

-

Visualize the stained cells using a fluorescence microscope.

-

Capture images of multiple random fields of view for each experimental condition. Ensure that the exposure time and other imaging settings are kept constant across all samples.

-

Acquire images in the DAPI channel (for nuclei) and the channel corresponding to the secondary antibody's fluorophore (for LC3B).

-

-

Quantitative Analysis of LC3 Puncta using ImageJ/Fiji:

-

Open the captured images in ImageJ/Fiji.

-

If the image is in color, split the channels. Use the channel corresponding to the LC3B staining.

-

Set Scale: If the pixel size is known, set the scale of the image.

-

Thresholding: Adjust the image threshold to highlight the LC3 puncta while minimizing background fluorescence. Apply the same threshold to all images being compared.

-

Analyze Particles: Use the "Analyze Particles" function to count the number of puncta per cell. Set the size and circularity parameters to exclude non-specific signals.

-

Cell Counting: Use the DAPI channel to count the number of cells in each field of view.

-

Data Calculation: Calculate the average number of LC3 puncta per cell for each condition.

-

Expected Results and Data Presentation

Treatment of cells with this compound is expected to inhibit the formation of LC3 puncta, both at the basal level and in response to autophagy inducers.

Table 1: Quantitative Analysis of LC3 Puncta Formation in H4 Cells Treated with this compound

| Treatment Group | Concentration (µM) | Average LC3 Puncta per Cell (Mean ± SEM) | % Inhibition of Puncta Formation |

| Vehicle Control (DMSO) | - | Value | 0% |

| This compound | 0.1 | Value | Value |

| This compound | 0.5 | Value | Value |

| This compound | 1.0 | Value | Value |

| This compound | 5.0 | Value | Value |

| This compound | 10.0 | Value | Value |

| Autophagy Inducer (e.g., Rapamycin) | Concentration | Value | N/A |

| Inducer + this compound | Concentration + 1.0 | Value | Value |

Note: The values in this table are placeholders and should be replaced with experimental data.

Troubleshooting

| Problem | Possible Cause | Solution |

| High background staining | - Insufficient blocking- Secondary antibody is non-specific- Antibody concentration too high | - Increase blocking time or change blocking agent- Run a secondary antibody only control- Titrate primary and secondary antibodies |

| No or weak LC3 puncta signal | - Inefficient primary antibody- Autophagy is not induced- Cells are not properly permeabilized | - Use a validated anti-LC3B antibody- Include a positive control for autophagy induction- Optimize permeabilization time and reagent |

| High number of puncta in negative control | - Basal autophagy is high in the cell line- Aggregation of overexpressed fluorescently-tagged LC3 | - Establish the baseline for your cell line- Use immunofluorescence for endogenous LC3 instead of overexpression |

| Inconsistent results | - Variation in cell density- Inconsistent incubation times- Subjective image analysis | - Ensure consistent cell seeding density- Adhere strictly to the protocol timings- Use automated image analysis with consistent parameters |

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Atg7-IN-3 for Autophagy Inhibition

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Atg7-IN-3 for effective autophagy inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.

Data Presentation: this compound Efficacy

The following table summarizes the reported potency of this compound in various assays and cell lines. This information is crucial for determining appropriate starting concentrations for your experiments.

| Parameter | Value | Cell Line/System | Notes |

| IC50 (Atg7 inhibition) | 0.048 µM | Biochemical Assay | In vitro enzymatic assay measuring direct inhibition of Atg7. |

| IC50 (LC3B Puncta) | 0.938 µM | H4 (glioma) | Cellular assay measuring the inhibition of autophagosome formation. |

| EC50 (p62 Accumulation) | 3.0 µM | SKOV-3 (ovarian cancer) | Cellular assay measuring the accumulation of an autophagy substrate. |

Mandatory Visualizations

Atg7-Mediated Autophagy Pathway and Inhibition by this compound

Caption: this compound blocks autophagy by inhibiting the E1-like enzyme Atg7.

Experimental Workflow: Autophagy Flux Assay Using this compound

Caption: A typical workflow for assessing autophagy flux with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: The optimal concentration of this compound is cell-type dependent. Based on available data, a good starting point for cellular assays is between 1 µM and 10 µM. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in DMSO. For a stock solution, dissolve the compound in 100% DMSO. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the final concentration of DMSO in your cell culture medium. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q3: How can I confirm that this compound is inhibiting autophagy in my cells?

A3: The most common method is to perform a Western blot for key autophagy markers. Inhibition of Atg7 will prevent the conversion of LC3-I to LC3-II and lead to the accumulation of the autophagy substrate p62/SQSTM1. Therefore, you should observe a decrease in the LC3-II to LC3-I ratio (or a decrease in total LC3-II) and an increase in p62 levels. For a more robust analysis, an autophagy flux assay is recommended (see Experimental Protocols).

Q4: Can I use this compound for in vivo studies?

A4: Yes, there is published data on the use of this compound in mouse xenograft models. However, appropriate formulation and dosage will need to be optimized for your specific animal model and research question.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No change in LC3-II levels after treatment. | - Insufficient concentration of this compound.- Low basal autophagy in your cell line.- Problems with the Western blot procedure. | - Perform a dose-response experiment to find the optimal concentration.- Induce autophagy with a known stimulus (e.g., starvation, rapamycin) to confirm assay sensitivity.- Optimize your Western blot protocol for LC3 detection. |

| Compound precipitates in the culture medium. | - The final concentration of this compound is too high.- The final DMSO concentration is too high, causing cytotoxicity and secondary effects. | - Prepare a more concentrated stock solution to reduce the volume added to the medium.- Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%).- Gently warm the medium and mix thoroughly after adding the compound. |

| Increased cell death observed. | - The concentration of this compound is too high.- The cell line is highly dependent on autophagy for survival.- High DMSO concentration. | - Perform a cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine the non-toxic concentration range.- Reduce the final DMSO concentration in your experiment.- Consider using a lower concentration of this compound or a shorter incubation time. |

| Unexpected increase in LC3-II levels. | - The solvent (DMSO) can induce autophagy in some cell lines.[1][2] | - Include a vehicle control (DMSO only) in all experiments to account for solvent effects.[1] - Titrate the DMSO concentration to the lowest effective level. |

| Ambiguous p62 results. | - p62 expression can be regulated by other pathways (e.g., Nrf2).- Incomplete inhibition of autophagy. | - Always correlate p62 levels with LC3-II levels and autophagic flux.- Use multiple markers and assays to confirm autophagy inhibition. |

Experimental Protocols

Protocol 1: Autophagy Flux Assay by Western Blot

This protocol is designed to measure the dynamic process of autophagy (autophagic flux) by assessing the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treatment:

-

Prepare four treatment groups:

-

Vehicle control (e.g., DMSO)

-

This compound at the desired concentration

-

Vehicle control + lysosomal inhibitor

-

This compound + lysosomal inhibitor

-

-

For the lysosomal inhibitor groups, add the inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment period.

-

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and anti-Actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II, p62, and the loading control (e.g., Actin) using image analysis software.

-

Normalize the LC3-II and p62 band intensities to the loading control.

-

Interpretation:

-

Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

-

Effective inhibition of autophagy by this compound should result in a reduced accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the vehicle control.

-

A corresponding increase in p62 levels should be observed with this compound treatment.

-

-

References

Atg7-IN-3 off-target effects and how to control for them

Welcome to the Technical Support Center for Atg7-IN-3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common questions regarding the use of this compound, with a focus on identifying and controlling for potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, small-molecule inhibitor of Autophagy-related protein 7 (Atg7).[1] Atg7 functions as an E1-like activating enzyme, essential for two ubiquitin-like conjugation systems that drive the formation of autophagosomes: the Atg12-Atg5 and the LC3-phosphatidylethanolamine (PE) conjugation systems.[2] By inhibiting Atg7, this compound blocks autophagosome formation and maturation, thereby inhibiting the canonical macroautophagy pathway.[1][3]

Q2: What are the known or potential off-target effects of this compound?

While specific kinase profiling data for this compound is not widely published, potential off-target effects can be inferred from the function of Atg7 and the nature of small molecule inhibitors. Researchers should consider:

-

Autophagy-Independent Functions of Atg7: Atg7 has roles beyond bulk autophagy, including LC3-associated phagocytosis (LAP), regulation of p53, cell cycle control, and apoptosis.[4] Inhibition of Atg7 may impact these pathways, leading to phenotypes not directly related to the inhibition of degradative autophagy.

-

Atg5/Atg7-Independent Autophagy: Cells can utilize alternative autophagy pathways that bypass the need for Atg7. If a phenotype persists after this compound treatment, it could be mediated by such a pathway, which relies on components like RAB9 and vesicles from the trans-Golgi network.

-

General Kinase Inhibition: Although Atg7 is not a canonical kinase, inhibitors can sometimes have off-target effects on ATP-binding sites of various kinases. A kinase screen would be necessary to identify specific off-target kinases.

-

Cellular Stress and Cytotoxicity: At high concentrations, any small molecule inhibitor can induce cellular stress or cytotoxicity unrelated to its primary target.

Q3: How can I be sure that the observed phenotype is due to Atg7 inhibition and not an off-target effect?

This is a critical question in pharmacological studies. A multi-pronged approach is required for validation:

-

Confirm On-Target Engagement: First, verify that this compound is inhibiting autophagy in your experimental system. This can be done by measuring autophagy flux (see Protocol 1).

-

Use a Genetic "Control": Compare the phenotype induced by this compound with that from a genetic knockdown or knockout of Atg7 (e.g., using siRNA or shRNA). If the phenotypes match, it strongly suggests the effect is on-target.

-

Dose-Response Analysis: Perform a dose-response curve for your phenotype of interest and for autophagy inhibition. The effective concentrations should correlate.

-

Use a Negative Control (if available): An ideal experiment involves a structurally similar but biologically inactive version of the inhibitor. This helps rule out effects caused by the chemical scaffold itself.

-

Rescue Experiment: In an Atg7 knockout/knockdown background, the addition of this compound should not produce any further effect on the canonical autophagy pathway.

Q4: I am observing cell death after treatment with this compound. Is this an expected on-target effect?

It can be. The role of autophagy in cell survival is context-dependent. In some cancer cells, autophagy is a pro-survival mechanism, and its inhibition can lead to apoptosis or other forms of cell death. However, it could also be an off-target cytotoxic effect. To distinguish between these possibilities:

-

Perform a cell viability assay (see Protocol 3) to determine the cytotoxic concentration range.

-

Assess markers of apoptosis (e.g., cleaved caspase-3) concurrently with autophagy markers.

-

Compare the level of cell death with that induced by Atg7 knockdown. If genetic inhibition of Atg7 also causes cell death, the effect is likely on-target.

Q5: What is "autophagic flux" and why is simply measuring LC3-II levels insufficient?

Autophagic flux refers to the entire process of autophagy, from autophagosome formation to degradation by lysosomes. An increase in LC3-II, a protein associated with the autophagosome membrane, can mean one of two things: 1) an induction of autophagy (more autophagosomes are being made) or 2) a blockage in the late stages of autophagy (autophagosomes are accumulating because they are not being degraded). Since this compound is an inhibitor of formation, you would expect to see a block in the accumulation of LC3-II that would otherwise occur with an autophagy-inducing stimulus. A proper flux assay using lysosomal inhibitors is essential for correct interpretation (see Protocol 1).

Quantitative Data Summary

The following table summarizes key quantitative values for this compound based on available data.

| Parameter | Value | Cell Line/System | Assay Type |

| IC₅₀ (Atg7 inhibition) | 0.048 µM | Biochemical Assay | N/A |

| IC₅₀ (LC3B Puncta) | 0.938 µM | H4 (glioma) cells | Immunofluorescence |

| EC₅₀ (p62 Accumulation) | 3.0 µM | SKOV-3 cells | Immunofluorescence |

Data sourced from MedchemExpress.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No change in LC3-II or p62 levels after treatment. | 1. Low Basal Autophagy: The cell line may have very low basal autophagy, so there is little to inhibit. 2. Incorrect Concentration: The concentration of this compound may be too low. 3. Compound Degradation: Stock solution may be improperly stored or degraded. 4. Suboptimal Western Blot: Poor antibody quality or technique. | 1. Co-treat with an autophagy inducer (e.g., starvation in EBSS, rapamycin, Torin1) to stimulate flux before adding this compound. 2. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM). 3. Prepare fresh stock solutions in anhydrous DMSO and store in small aliquots at -80°C. 4. Use a validated LC3 antibody and a high-percentage (12-15%) polyacrylamide gel to resolve LC3-I and LC3-II. |

| Unexpected Phenotype (e.g., changes in cell morphology, migration). | 1. Off-Target Effect: The inhibitor may be affecting other pathways. 2. Atg7-Independent Function: The phenotype may be due to the inhibition of a non-autophagic role of Atg7. | 1. Perform control experiments outlined in FAQ #3, especially comparison with Atg7 siRNA/shRNA. 2. Consider performing a kinase panel screen to identify potential off-target kinases. 3. Investigate if the phenotype is related to known non-autophagic roles of Atg7, such as p53 regulation. |

| LC3-II levels increase after this compound treatment. | 1. Misinterpretation of Mechanism: This is highly unlikely for an inhibitor of autophagosome formation. This result is characteristic of a late-stage inhibitor (autophagosome-lysosome fusion blocker). 2. Experimental Artifact: Potential sample mix-up or off-target effect that impacts lysosomal function. | 1. Re-verify the expected mechanism of this compound. 2. Conduct a full autophagic flux assay (Protocol 1). Treatment with this compound should block the further increase of LC3-II caused by lysosomal inhibitors like Bafilomycin A1. |

| High variability between experiments. | 1. Compound Instability in Media: The inhibitor may not be stable over long incubation periods. 2. Inconsistent Cell State: Cell density, passage number, or metabolic state can affect autophagy levels. 3. Inconsistent Reagent Prep: Variation in inhibitor dilution or lysis buffer preparation. | 1. For long-term experiments (>24h), consider replenishing the media with fresh inhibitor every 24-48 hours. 2. Standardize cell culture conditions rigorously. Use cells within a consistent passage number range and seed at the same density. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |

Visualized Workflows and Pathways

Caption: Role of Atg7 in the canonical autophagy pathway.

Caption: Experimental workflow for validating this compound effects.

Caption: Troubleshooting logic for Western Blot results.

Key Experimental Protocols

Protocol 1: Western Blotting for Autophagic Flux Analysis

This protocol is essential to confirm that this compound is inhibiting the formation of autophagosomes. It measures the amount of LC3-II accumulation in the presence and absence of a lysosomal inhibitor.

Materials:

-

Cells of interest

-

This compound

-

Lysosomal inhibitor (Bafilomycin A1, 100 nM; or Chloroquine, 50 µM)

-

Autophagy inducer (optional, e.g., EBSS for starvation, or 250 nM Torin1)

-

RIPA or other suitable lysis buffer with protease/phosphatase inhibitors

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-Actin or Tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

12-15% polyacrylamide gels

Procedure:

-

Cell Seeding: Seed cells to be 60-70% confluent at the time of harvest.

-

Treatment Groups: Set up the following minimal treatment groups:

-

Vehicle Control (DMSO)

-

This compound (at desired concentration, e.g., 1 µM)

-

Bafilomycin A1 (BafA1) alone (100 nM)

-

This compound + BafA1 (add BafA1 for the final 2-4 hours of the this compound treatment)

-

(Optional) Include groups with an autophagy inducer to enhance the signal.

-

-

Incubation: Treat cells with this compound for the desired time (e.g., 6-24 hours). Add BafA1 to the relevant wells for the last 2-4 hours of incubation.

-

Lysis: Wash cells with ice-cold PBS and lyse with 1X RIPA buffer containing inhibitors. Scrape cells, collect lysates, and centrifuge at 14,000 x g for 15 min at 4°C.

-

Quantification: Determine protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Prepare samples with Laemmli buffer. Load 20-30 µg of protein onto a 15% polyacrylamide gel to ensure good separation of LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).

-

Transfer: Transfer proteins to a 0.2 µm PVDF membrane.

-

Blocking & Antibody Incubation: Block with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize bands using an ECL reagent.

-

Interpretation:

-

BafA1 alone should cause a significant accumulation of LC3-II compared to the vehicle control. This represents the total autophagic flux.

-

This compound alone should show levels of LC3-II similar to or less than the vehicle control.

-

The key comparison is [this compound + BafA1] vs. [BafA1 alone] . If this compound is inhibiting formation, the LC3-II accumulation in the combination treatment will be significantly less than with BafA1 alone.

-

Protocol 2: Immunofluorescence for LC3 Puncta

This visual assay complements western blotting by showing the subcellular localization of LC3 to autophagosomes.

Materials:

-

Cells seeded on glass coverslips in a 24-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBST)

-

Primary antibody: Rabbit anti-LC3B

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

-

DAPI for nuclear staining

Procedure:

-

Seeding and Treatment: Seed cells on coverslips. Treat with this compound and controls as described in Protocol 1.

-

Fixation: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash 3x with PBS. Block with 5% BSA for 1 hour at room temperature.

-

Antibody Staining: Incubate with primary LC3B antibody (diluted in blocking buffer) for 1-2 hours at RT or overnight at 4°C. Wash 3x with PBST. Incubate with fluorescent secondary antibody and DAPI for 1 hour at RT, protected from light.

-

Mounting: Wash 3x with PBST. Mount coverslips onto slides using an anti-fade mounting medium.

-

Imaging: Visualize using a fluorescence or confocal microscope.

-

Interpretation: Autophagy inhibition by this compound should prevent the formation of distinct, bright LC3 puncta (dots) that would normally be seen in cells treated with an autophagy inducer.

Protocol 3: Cell Viability Assay

This assay is crucial for determining if observed cellular effects are due to targeted inhibition or general cytotoxicity.

Materials:

-

Cells seeded in a 96-well plate

-

This compound

-

MTT reagent or a luminescence-based kit (e.g., CellTiter-Glo®)

Procedure:

-

Seeding: Seed cells at an appropriate density in a 96-well plate.

-

Treatment: The next day, treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 50 µM). Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Assay: Add the assay reagent (MTT or CellTiter-Glo) according to the manufacturer's instructions.

-

Reading: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo) on a plate reader.

-

Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the results to determine the concentration of this compound that reduces cell viability by 50% (IC₅₀). This value should be compared to the effective concentration for autophagy inhibition to assess the therapeutic window.

References

Atg7-IN-3 solubility and stability issues in media

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility and stability issues encountered when working with Atg7-IN-3 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (265.67 mM); however, ultrasonic treatment may be necessary to achieve complete dissolution.[1] For best results, it is advisable to use a new, unopened bottle of hygroscopic DMSO, as absorbed water can affect solubility.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q3: I observed precipitation when I added my this compound DMSO stock to the cell culture medium. What is the cause of this?

A3: This is a common issue with hydrophobic compounds like this compound and is often referred to as "solvent shock." When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity causes the compound to precipitate out of the solution. The high concentration of the compound in the DMSO stock cannot be maintained in the predominantly aqueous medium.

Q4: How can I prevent this compound from precipitating in my cell culture medium?

A4: Several strategies can help prevent precipitation:

-

Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, to minimize both precipitation and cytotoxicity.

-